N'-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group, a pyridinyl group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can be achieved through a multi-step process involving the following key steps:
N-alkylation of primary amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.
Reduction of nitriles and amides: This step uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitriles and amides to amines.
Schiff base formation: This involves the condensation of an amine with an aldehyde or ketone to form an imine, which can then be reduced to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced amines.
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl, pyridinyl, and piperidinyl groups make it a versatile molecule for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-13-19(7-10-23-16)26-11-8-18(9-12-26)15-25-22(28)21(27)24-14-17-3-5-20(29-2)6-4-17/h3-7,10,13,18H,8-9,11-12,14-15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHAPVYTXYOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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